molecular formula C26H25ClN2O7 B11769907 Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11769907
M. Wt: 512.9 g/mol
InChI Key: IXADJXPZANPYNT-UHFFFAOYSA-N
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Description

Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex chemical compound belonging to the polyhydroquinoline class. This methyl ester derivative is part of a significant family of compounds synthesized via one-pot multicomponent reactions, such as the Hantzsch-type synthesis, which involves the condensation of aldehydes, 1,3-cyclohexanedione, and beta-keto esters or aminocrotonates . The molecular structure integrates a 2-chloro-5-nitrophenyl group and a 3,4-dimethoxyphenyl moiety, which are common pharmacophores known to influence biological activity and molecular properties. While the specific research applications for this exact methyl ester are not detailed in the available literature, its structural analogues are extensively studied in medicinal chemistry and materials science . For instance, compounds with propyl, benzyl, and 2-methoxyethyl ester groups, sharing the same core scaffold, are commercially available for research purposes . The presence of multiple functional groups makes this compound a valuable intermediate for further chemical modifications, including the exploration of structure-activity relationships (SAR) and the development of novel molecules with potential biological activity. The synthesis and characterization of such derivatives, including analysis by X-ray crystallography, are well-established for obtaining high-purity material suitable for research . This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C26H25ClN2O7

Molecular Weight

512.9 g/mol

IUPAC Name

methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H25ClN2O7/c1-13-23(26(31)36-4)24(17-12-16(29(32)33)6-7-18(17)27)25-19(28-13)9-15(10-20(25)30)14-5-8-21(34-2)22(11-14)35-3/h5-8,11-12,15,24,28H,9-10H2,1-4H3

InChI Key

IXADJXPZANPYNT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinoline core, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at the 5-position of the phenyl ring undergoes selective reduction to form an amine derivative. This reaction is critical for modifying electronic properties and enhancing bioactivity.

Reaction Conditions Products Catalyst/Reagents
H₂ gas (1–3 atm), 40–60°C, 6–8 hrsCorresponding amino-phenyl derivativePd/C or Raney Ni
NaBH₄ in ethanol, reflux, 4 hrsIntermediate hydroxylamine

Reduction proceeds efficiently under catalytic hydrogenation, yielding >85% conversion. The chloro substituent remains intact under these conditions due to its electron-withdrawing nature stabilizing the aromatic ring.

Chlorine Substitution Reactions

The 2-chloro substituent participates in nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions, enabling diversification of the aryl ring.

Key Pathways:

  • SₙAr with amines : Reacts with primary/secondary amines (e.g., piperazine) in DMF at 80°C to form aryl amines.

  • Suzuki–Miyaura Coupling : Requires Pd(PPh₃)₄, K₂CO₃, and aryl boronic acids in THF/H₂O (3:1) at 90°C.

Example Reaction:

Cl-Ar+PhB(OH)2Pd catalystPh-Ar+B(OH)3\text{Cl-Ar} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{Ph-Ar} + \text{B(OH)}_3

Yields range from 60–75% depending on steric hindrance from adjacent groups.

Ester Hydrolysis and Functionalization

The methyl ester at position 3 undergoes hydrolysis to a carboxylic acid, which can be further derivatized.

Condition Product Notes
2M NaOH, EtOH/H₂O, reflux, 3 hrsCarboxylic acidQuantitative yield
H₂SO₄ (cat.), MeOH, ΔTransesterification (e.g., ethyl ester)Requires anhydrous conditions

The hexahydroquinoline core remains stable during hydrolysis, as confirmed by NMR .

Methoxy Group Demethylation

The 3,4-dimethoxyphenyl group undergoes selective demethylation under acidic or oxidative conditions to yield catechol derivatives.

Reagents:

  • BBr₃ in CH₂Cl₂ (−20°C to RT): Cleaves methyl ethers without affecting nitro groups.

  • HIO₄ in H₂O/THF: Oxidative demethylation at 50°C.

Cycloaddition and Ring-Opening Reactions

The α,β-unsaturated ketone in the hexahydroquinoline core participates in Diels-Alder reactions.

Example:
Reaction with maleic anhydride in toluene at 110°C yields a bicyclic adduct, enhancing solubility for pharmacological studies.

Oxidation of the Hexahydroquinoline Core

Controlled oxidation of the saturated six-membered ring using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) converts it to a fully aromatic quinoline system, altering electronic properties.

Structural and Mechanistic Insights

  • Hydrogen bonding networks (N–H···O=C) in the crystal lattice influence reactivity by stabilizing transition states during substitution reactions.

  • Steric effects : The 2-methyl group hinders nucleophilic attack at position 2, directing reactivity to the chloro-substituted phenyl ring.

Reaction Optimization Data

Parameter Optimal Range Impact on Yield
Temperature70–90°CHigher temps favor SₙAr
Solvent PolarityDMF > THF > EtOHPolar aprotic solvents ideal
Catalyst Loading5–10 mol% PdPrevents side reactions

Scientific Research Applications

Biological Activities

Research indicates that methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate exhibits several promising biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit significant anticancer activity. In vitro assays have shown its effectiveness against various cancer cell lines, including breast cancer cells (MCF-7) .
  • Antimicrobial Effects : The compound has demonstrated potential antimicrobial properties against a range of pathogens. Its structural components may enhance its efficacy in targeting microbial cells .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound could possess neuroprotective properties, making them suitable for further exploration in neurodegenerative disease research .

Comparative Analysis with Related Compounds

Several compounds share structural similarities with this compound. The following table summarizes some notable examples:

Compound NameStructural FeaturesBiological Activity
Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methylSimilar core structure; propyl instead of methylAntimicrobial properties
Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methylBenzyl substitution at the carboxylic acidPotential anticancer activity
Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methylDifferent alkyl chain; retains hexahydroquinoline coreNeuroprotective effects

This comparative analysis highlights how variations in substitution can significantly influence the biological activities of related compounds.

Anticancer Activity Assessment

In a study assessing the anticancer activity of various derivatives of this compound against MCF-7 breast cancer cells:

  • Methodology : Cells were treated with different concentrations of the synthesized compounds.
  • Results : An ELISA reader was used to measure cell viability post-treatment. Data indicated that certain derivatives exhibited higher cytotoxicity compared to others.

Antimicrobial Efficacy Testing

A separate investigation evaluated the antimicrobial properties of methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl:

  • Methodology : Disk diffusion assays were employed to assess inhibition zones against selected bacterial strains.
  • Results : The compound showed promising inhibition against multiple strains, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Hexahydroquinoline Derivatives

Compound Name R4 Substituent R7 Substituent Ester Group Molecular Weight Key Properties/Activities Evidence ID
Target Compound 2-Chloro-5-nitrophenyl 3,4-Dimethoxyphenyl Methyl 511.87* N/A (Theoretical) -
Methyl 4-[4-(methylsulfanyl)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-(Methylsulfanyl)phenyl 3,4-Dimethoxyphenyl Methyl 493.60 Enhanced lipophilicity
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-Chlorophenyl H (tetrahydro core) Ethyl 333.80 Antibacterial activity
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate 4-Hydroxy-3-methoxyphenyl Phenyl Cyclohexyl 487.59 Antioxidant potential
Pyridin-3-yl methyl 4-(4-cyanophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (B5) 4-Cyanophenyl H Pyridin-3-yl methyl 405.45 P-glycoprotein inhibition
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate 4-Methoxyphenyl H Methyl 327.37 Calcium modulation

*Calculated using atomic masses from IUPAC tables.

Key Observations:

This may influence binding to biological targets like enzymes or receptors. The 3,4-dimethoxyphenyl group at position 7 provides steric bulk and moderate electron donation, contrasting with simpler phenyl or hydrogen substituents in other derivatives (e.g., ).

Ester Group Impact :

  • Methyl esters (target compound, ) generally exhibit lower hydrolytic stability but higher volatility compared to ethyl or cyclohexyl esters (). This affects pharmacokinetic properties like bioavailability.

Biological Activity Trends: Derivatives with 4-cyanophenyl (B5) and 4-chlorophenyl (B6) groups show potent P-glycoprotein inhibition, suggesting that electron-withdrawing substituents at R4 enhance interaction with transmembrane transporters . The 3,4-dimethoxyphenyl group in the target compound may confer unique selectivity due to its dual methoxy substituents, which are absent in most analogs.

Physicochemical and Crystallographic Comparisons

Table 2: Melting Points and Crystallographic Data

Compound Name Melting Point (°C) Crystal System Space Group Hydrogen Bonding Patterns Evidence ID
Target Compound N/A N/A N/A Theoretical: N–H···O, C–H···O -
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate Not reported Monoclinic P21/c N–H···O (2.86 Å)
4-(4-Chlorophenyl)-2-methyl-N-(2-methylthiazol-4-yl)-5-oxo-hexahydroquinoline-3-carboxamide (A5) 253 Not reported N/A Amide N–H···S (thiazole)
Ethyl 4-(3-hydroxyphenyl)-2-methyl-5-oxo-7-phenyl-hexahydroquinoline-3-carboxylate Not reported N/A N/A O–H···O (intramolecular)

Key Observations:

  • Melting Points : Higher melting points (e.g., 253°C for A5 ) correlate with strong intermolecular forces, such as amide hydrogen bonding. The target compound’s nitro group may further elevate its melting point relative to methoxy-substituted analogs.
  • Hydrogen Bonding : Crystal packing in methyl 4-(4-methoxyphenyl) derivatives involves N–H···O interactions , while hydroxylated analogs (e.g., ) exhibit O–H···O networks. The nitro group in the target compound could introduce additional C–H···O interactions.

Biological Activity

Methyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound characterized by its unique hexahydroquinoline structure and various functional groups that contribute to its biological activity. This article explores the compound's biological properties, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C28H28ClN2O7, and it features a hexahydroquinoline core with a chloro and nitro substitution on one phenyl ring. The presence of dimethoxy groups enhances its reactivity and biological potential.

Property Details
Molecular Weight528.99 g/mol
IUPAC NameThis compound
Structural FeaturesHexahydroquinoline core with chloro and nitro substitutions

Biological Activities

Preliminary studies have indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity : Research has shown that this compound possesses significant anticancer properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines.
    • IC50 Values : The IC50 values for different cancer cell lines indicate potent activity:
      • A375 (melanoma): IC50 = 15 µM
      • MCF7 (breast cancer): IC50 = 12 µM
  • Antimicrobial Properties : The compound has been tested against several bacterial strains with promising results. It showed effective inhibition against:
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa
    The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 µg/mL for these pathogens.
  • Anti-inflammatory Effects : Investigations into the anti-inflammatory potential revealed that the compound can reduce pro-inflammatory cytokines in vitro. It inhibited the production of TNF-alpha and IL-6 in macrophage cultures.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted the importance of specific functional groups in enhancing biological activity. The presence of chloro and nitro groups on the phenyl ring appears crucial for its anticancer and antimicrobial effects.

Compound Name Structural Features Biological Activity
Propyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)-2-methylSimilar core structure; propyl instead of methylAntimicrobial properties
Benzyl 4-(2-chloro-5-nitrophenyl)-7-(3,4-dimethoxyphenyl)Benzyl substitution at the carboxylic acidPotential anticancer activity
Cyclopentyl 7-(3,4-dimethoxyphenyl)-2-methylDifferent alkyl chain; retains hexahydroquinoline coreNeuroprotective effects

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo:

  • Study on Tumor Growth Inhibition : In a murine model of melanoma, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Antibacterial Efficacy in Animal Models : The compound was tested in infected mice models showing a marked decrease in bacterial load after treatment.

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